molecular formula C64H86N10O25S B1178269 comC protein CAS No. 127004-93-7

comC protein

Cat. No.: B1178269
CAS No.: 127004-93-7
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Description

The ComC protein is a multifunctional bacterial protein implicated in processes ranging from genetic competence to metal ion homeostasis. In Streptococcus pneumoniae and related species, ComC is a critical component of the ComDE two-component system (TCS), which regulates competence for DNA uptake . In Bacillus subtilis, ComC is a hydrophobic membrane protein essential for DNA processing during competence development . Conversely, in Escherichia coli, ComC (YcfR) modulates outer membrane permeability to copper, a function regulated by the TetR-like repressor ComR . Structural analyses reveal ComC homologs share conserved domains, such as the von Willebrand factor A (vWFα)-like metal ion-dependent adhesion site (MIDAS) motif in Acinetobacter species, though functional roles diverge significantly across taxa .

Properties

CAS No.

127004-93-7

Molecular Formula

C64H86N10O25S

Synonyms

comC protein

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparative Analysis of ComC Proteins Across Species

Organism Function Sequence Similarity* Structural Features Regulation Key Substrates/Interactions
S. pneumoniae TIGR4 Competence activation via ComDE system 76–100% (intraspecies) N-terminal signaling domain ComD-ComE TCS Competence-stimulating peptide (CSP)
B. subtilis DNA uptake machinery assembly N/A Hydrophobic transmembrane regions Late competence phase ComEC, ComG
E. coli Reduces copper permeability ~53% (vs. S. pneumoniae) Outer membrane β-barrel ComR (TetR-like repressor) Copper ions
M. jannaschii Sulfopyruvate reductase activity N/A Catalytic domain with substrate-binding pocket Not characterized Sulfopyruvate (KM = 40 µM)
A. baumannii Adhesion and biofilm formation (predicted) Variable MIDAS motif in vWFα-like domain Not characterized Metal ions (e.g., Mg²⁺)
H. parasuis Phylogenetic marker for virulence typing Clade-specific Not resolved Not characterized Correlates with ompP2, hsdS

*Sequence similarity percentages are relative to S. pneumoniae TIGR4 unless otherwise noted.

Key Findings

Functional Divergence :

  • In S. pneumoniae, ComC interacts with the ComDE TCS to activate competence genes, enabling DNA uptake and antibiotic resistance . Blocking ComC with antibodies reduces susceptibility to cephalosporins in sensitive strains .
  • In contrast, E. coli ComC limits copper influx by altering outer membrane porosity, a critical survival mechanism in copper-rich environments .
  • M. jannaschii ComC exhibits enzymatic activity, preferentially reducing sulfopyruvate over oxaloacetate (31% activity) and α-ketoglutarate (0.2%) .

Structural Conservation vs. Variability :

  • Structural modeling of Acinetobacter ComC reveals high conservation (pLDDT >90) in core domains but divergence in regions like the MIDAS motif, which is absent in S. parasanguinis .
  • S. pneumoniae ComC lacks the β-barrel architecture seen in E. coli ComC, reflecting functional specialization .

Regulatory Mechanisms :

  • In S. pneumoniae, ComC expression is tightly coupled to the ComD sensor kinase, which activates ComE to induce competence genes .
  • E. coli ComC is repressed by ComR under low copper conditions; Cu²⁺ binding to ComR derepresses comC transcription .

Role in Pathogenesis :

  • H. parasuis ComC phylogeny correlates with serotype and virulence gene distribution (e.g., ompP2 in systemic infections), suggesting its utility in strain typing .
  • A. baumannii ComC structural homology to vWFα-domain proteins implies a role in host cell adhesion, though experimental validation is pending .

Methodological Insights

  • Sequence Analysis : Tools like BLAST and MCL-CA clustering highlight ComC homology across taxa but underscore functional discrepancies (e.g., E. coli vs. S. pneumoniae) .
  • Structural Techniques : Empirical phase diagrams (EPDs) and comparative signature diagrams (CSDs) resolve stability differences in ComC homologs under stress .
  • Functional Assays : Substrate-specific assays (e.g., sulfopyruvate reductase activity in M. jannaschii) and copper sensitivity tests in E. coli quantify ComC activity .

Q & A

Q. How can phylogenetic profiling distinguish between conserved and lineage-specific functions of ComC?

  • Methodological Answer : Generate feature-aware phylogenetic trees using tools like PhyloPhlAn. Correlate presence/absence patterns of ComC variants with phenotypic traits (e.g., biofilm formation) across species. Use likelihood ratio tests to assess evolutionary selection pressures .

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